ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
CAS No.: 136834-79-2
Cat. No.: VC21304198
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136834-79-2 |
---|---|
Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.71 g/mol |
IUPAC Name | ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H |
Standard InChI Key | QBRJBPUVWWEAQV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
Canonical SMILES | CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
Introduction
Chemical Properties and Structure
Basic Information
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been extensively characterized in chemical databases and literature. The following table summarizes its key chemical identifiers and properties:
Property | Value |
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CAS Number | 136834-79-2 |
Molecular Formula | C₁₂H₁₆ClNO₂ |
Molecular Weight | 241.71 g/mol |
Standard InChI | InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H |
InChI Key | QBRJBPUVWWEAQV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
The molecule consists of a bicyclic indene core structure with an amino group at the 2-position and an ethyl ester moiety, existing as a hydrochloride salt . This salt form enhances its solubility and stability in various solvents, making it particularly useful for research applications.
Physical Properties
The physical characteristics of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride are crucial for its handling, storage, and application in research settings:
Property | Description |
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Appearance | Powder |
Color | White to off-white |
Storage Temperature | Room temperature |
Solubility | Enhanced in polar solvents due to hydrochloride salt form |
The compound is typically stored at room temperature, which is advantageous for ease of handling in laboratory settings . Its powder form facilitates various applications including dissolution for chemical reactions or biological assays.
Structural Characteristics
The structural features of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride contribute significantly to its chemical reactivity and potential biological activities. The compound contains:
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A bicyclic indene core (fused benzene and cyclopentane rings)
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A primary amino group at the 2-position
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An ethyl ester functionality
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A hydrochloride salt form
The amino group serves as a key functional site for potential interactions with biological targets, while the ester group provides opportunities for further chemical modifications. The bicyclic structure creates a rigid framework that can influence binding interactions with potential biological targets .
Nomenclature and Synonyms
IUPAC and Common Names
The compound is known by several names in scientific literature, which reflect various naming conventions:
Name Type | Designation |
---|---|
IUPAC Name | Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride |
Common Names | Ethyl 2-amino-1,3-dihydroindene-2-carboxylate hydrochloride |
2-Amino-indan-2-carboxylic acid ethyl ester hydrochloride | |
1H-Indene-2-carboxylic acid, 2-amino-2,3-dihydro-, ethyl ester, hydrochloride |
These various nomenclatures reflect different chemical naming systems while referring to the same compound . The diversity of names can sometimes create challenges in literature searches but also ensures comprehensive identification across different chemical databases.
A systematic approach to naming emphasizes different structural aspects of the molecule, with each naming convention highlighting particular chemical features that may be relevant to different research contexts or applications.
Safety Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation | |
GHS Pictogram | Warning symbol |
These hazard classifications indicate that appropriate personal protective equipment and handling procedures are necessary when working with this compound .
Precautionary Measures
The following precautionary measures are recommended when handling ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Store in a well-ventilated place with container tightly closed (P403+P233)
These measures help ensure safe handling and minimize potential health risks associated with the compound.
Related Research Findings
Discoidin Domain Receptor Inhibition
One of the most significant research directions involving compounds structurally similar to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is the development of discoidin domain receptor 1 (DDR1) inhibitors:
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which share the core indene structure with our compound of interest, have been designed and synthesized as selective DDR1 inhibitors. One representative compound in this series demonstrated binding to DDR1 with a Kd value of 5.9 nM and suppressed kinase activity with an IC50 value of 14.9 nM .
These compounds potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition, and dose-dependently suppressed colony formation of pancreatic cancer cells. They also exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Structure-Activity Relationships
The research on related indene derivatives provides valuable insights into structure-activity relationships that may be relevant to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride:
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The amino group at the 2-position appears to be crucial for binding interactions with target proteins
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Modifications to the indene core can significantly influence biological activity
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The carboxylic acid/ester functionality serves as an important point for further derivatization
These findings suggest potential avenues for further development of therapeutic agents based on the indene scaffold.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple chemical steps:
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Protection of precursor compounds with (Boc)2O
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Alkylation reactions to establish the correct carbon framework
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Carbonyl-extrusion reactions to form the core structure
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Deprotection using hydrochloric acid to generate the final hydrochloride salt
These synthetic methods allow for efficient preparation of the compound with high purity for research applications.
Industrial Production Considerations
For larger-scale production, the following considerations are important:
Production Aspect | Considerations |
---|---|
Typical Packaging | Palletized plastic pails (5 gallon/25 kg) |
Fiber and steel drums | |
Super sacks (up to 1 ton) | |
Special Handling | Hygroscopic, oxidizing, or air-sensitive materials may be packaged under argon or vacuum |
Documentation | Shipping documentation includes certificates of analysis and safety data sheets |
These packaging and handling protocols ensure the compound remains stable during transportation and storage .
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride have been reported in the scientific literature, each with distinct characteristics:
Compound | CAS Number | Key Structural Difference |
---|---|---|
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 907953-10-0 | Contains bromine at 5-position |
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 199330-64-8 | Contains methyl ester instead of ethyl ester |
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 1272758-27-6 | Contains trifluoromethyl group at 5-position |
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 1272758-28-7 | Contains fluorine at 5-position |
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.
Structure-Property Relationships
The presence of different substituents on the indene core leads to varying properties:
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Halogen substituents (bromo, fluoro) typically enhance lipophilicity and can alter binding interactions with biological targets
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The trifluoromethyl group significantly increases lipophilicity and metabolic stability
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Changing from ethyl to methyl ester affects lipophilicity and potential rates of hydrolysis
These structure-property relationships are crucial for understanding how modifications to the core structure might influence potential applications in drug discovery.
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